molecular formula C25H32N8O2S B8278043 6-Benzylthio-4,7-dimorpholino-2-piperazino-pteridine CAS No. 96801-70-6

6-Benzylthio-4,7-dimorpholino-2-piperazino-pteridine

Cat. No. B8278043
Key on ui cas rn: 96801-70-6
M. Wt: 508.6 g/mol
InChI Key: XRDQMYPAAREORR-UHFFFAOYSA-N
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Patent
US04560685

Procedure details

A solution of 0.35 g of sodium and 2 ml (about 0.017 mol) of benzylmercaptan in 100 ml of dioxane was added to a solution of 6.3 g (0.015 mol) of 6-chloro-4,7-dimorpholino-2-piperazino-pteridine in 200 ml of dioxane, and the resulting mixture was refluxed for about 2 hours. The solvent was substantially distilled off in vacuo and the residue was taken up in about 200 ml of water. After it had solidified, the reaction product was suction-filtered off, washed with water and dried in vacuo at room temperature.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
6-chloro-4,7-dimorpholino-2-piperazino-pteridine
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[C:11]1[N:12]=[C:13]2[C:18](=[N:19][C:20]=1[N:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1)[N:17]=[C:16]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)[N:15]=[C:14]2[N:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1>O1CCOCC1>[CH2:2]([S:9][C:11]1[N:12]=[C:13]2[C:18](=[N:19][C:20]=1[N:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1)[N:17]=[C:16]([N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)[N:15]=[C:14]2[N:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
6-chloro-4,7-dimorpholino-2-piperazino-pteridine
Quantity
6.3 g
Type
reactant
Smiles
ClC=1N=C2C(=NC(=NC2=NC1N1CCOCC1)N1CCNCC1)N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for about 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was substantially distilled off in vacuo
FILTRATION
Type
FILTRATION
Details
the reaction product was suction-filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)SC=1N=C2C(=NC(=NC2=NC1N1CCOCC1)N1CCNCC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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